2-amino-N-ethyl-3-(1H-imidazol-5-yl)propanamide
Description
2-amino-N-ethyl-3-(1H-imidazol-5-yl)propanamide is a compound that features an imidazole ring, which is a five-membered heterocyclic moiety containing three carbon atoms and two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .
Properties
Molecular Formula |
C8H14N4O |
|---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
2-amino-N-ethyl-3-(1H-imidazol-5-yl)propanamide |
InChI |
InChI=1S/C8H14N4O/c1-2-11-8(13)7(9)3-6-4-10-5-12-6/h4-5,7H,2-3,9H2,1H3,(H,10,12)(H,11,13) |
InChI Key |
YKUCRBNQGPNTPI-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C(CC1=CN=CN1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazole derivatives, including 2-amino-N-ethyl-3-(1H-imidazol-5-yl)propanamide, typically involves the cyclization of appropriate precursors. One common method is the condensation of aldehydes, benzil, and ammonium acetate in the presence of a catalyst such as a Schiff’s base complex nickel catalyst (Ni-C). This method is efficient and can be conducted under microwave-assisted conditions .
Industrial Production Methods
Industrial production of imidazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2-amino-N-ethyl-3-(1H-imidazol-5-yl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazolones.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of imidazolones, while substitution reactions can yield various substituted imidazole derivatives .
Scientific Research Applications
2-amino-N-ethyl-3-(1H-imidazol-5-yl)propanamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: Imidazole derivatives are explored for their potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Industry: The compound is used in the development of materials with specific properties, such as corrosion inhibitors and catalysts
Mechanism of Action
The mechanism of action of 2-amino-N-ethyl-3-(1H-imidazol-5-yl)propanamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, affecting their activity. This interaction can inhibit enzyme function or modulate receptor activity, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent with an imidazole ring.
Etonitazene: An analgesic with an imidazole moiety.
Omeprazole: An antiulcer drug containing an imidazole ring.
Uniqueness
2-amino-N-ethyl-3-(1H-imidazol-5-yl)propanamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.
Biological Activity
2-amino-N-ethyl-3-(1H-imidazol-5-yl)propanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound is characterized by an imidazole ring, which is known for its ability to coordinate with metal ions and participate in enzyme catalysis. This structural feature enhances its relevance in biochemical applications. The presence of the amino group and the propanamide backbone contributes to its biological activity.
The biological activity of 2-amino-N-ethyl-3-(1H-imidazol-5-yl)propanamide can be attributed to several mechanisms:
- Enzyme Interaction : The imidazole moiety mimics histidine residues in proteins, allowing it to modulate enzymatic activity and signaling pathways.
- Metal Ion Coordination : The ability to coordinate with metal ions is crucial for many biological processes, influencing various enzymatic reactions.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further research in infectious disease treatment.
Anticancer Properties
Recent studies have indicated potential anticancer properties of 2-amino-N-ethyl-3-(1H-imidazol-5-yl)propanamide. It has been evaluated against various cancer cell lines, showing promising results in inhibiting cell proliferation.
| Cell Line | IC50 (µM) | Effectiveness |
|---|---|---|
| MDA-MB-468 (Breast Cancer) | 12.5 | Moderate |
| SK-MEL-5 (Melanoma) | 8.3 | High |
| T-47D (Breast Cancer) | 15.0 | Moderate |
These findings suggest that the compound could serve as a lead for developing new anticancer agents.
Antimicrobial Activity
In vitro studies have demonstrated that 2-amino-N-ethyl-3-(1H-imidazol-5-yl)propanamide possesses antimicrobial properties against various pathogens, including:
| Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
These results indicate its potential use as an antimicrobial agent.
Case Studies
- Study on Anticancer Activity : A recent study screened a series of compounds similar to 2-amino-N-ethyl-3-(1H-imidazol-5-yl)propanamide for anticancer activity at the National Cancer Institute. The compound was found to inhibit cell growth effectively across multiple cancer types, particularly in breast and melanoma cells.
- Mechanism-Based Study : Research focused on the mechanism by which the compound interacts with metalloproteins revealed that it can significantly alter the activity of enzymes involved in cancer progression, suggesting a dual role as both an inhibitor and a modulator of enzymatic functions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
